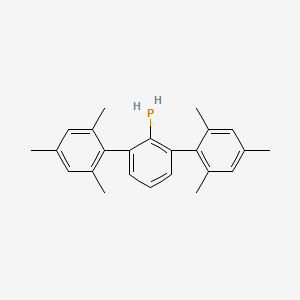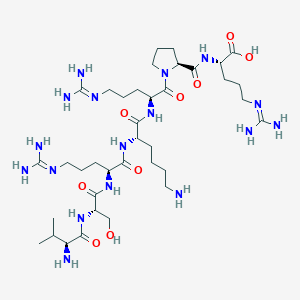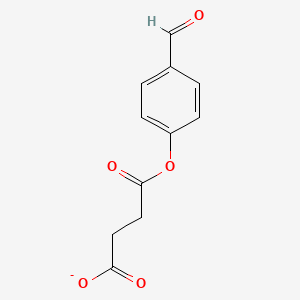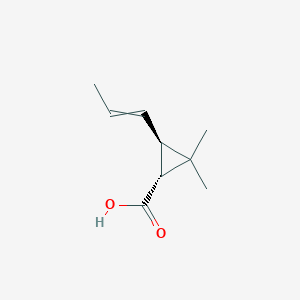![molecular formula C23H42SiSn B14257216 Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- CAS No. 183487-14-1](/img/structure/B14257216.png)
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a vinyl group substituted with a tributylstannyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- typically involves the following steps:
Preparation of Dimethylphenylsilane: This can be achieved by reacting dimethyldichlorosilane with phenylmagnesium bromide in an ether solvent under an inert atmosphere.
Tributylstannylation: Finally, the vinyl group is substituted with a tributylstannyl group using a stannylation reagent such as tributyltin hydride in the presence of a radical initiator.
Industrial Production Methods
While the above methods are suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse chemical structures.
Pathways Involved: The compound can participate in radical reactions, nucleophilic substitutions, and other chemical processes, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the vinyl and tributylstannyl groups.
Trimethylsilyl Compounds: Contain three methyl groups bonded to silicon instead of the phenyl and vinyl groups.
Phenylsilanes: Contain a phenyl group bonded to silicon but may have different substituents.
Uniqueness
Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
183487-14-1 |
|---|---|
Molekularformel |
C23H42SiSn |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
dimethyl-phenyl-(3-tributylstannylprop-1-en-2-yl)silane |
InChI |
InChI=1S/C11H15Si.3C4H9.Sn/c1-10(2)12(3,4)11-8-6-5-7-9-11;3*1-3-4-2;/h5-9H,1-2H2,3-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
BVAXALSVDLRQOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)





![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)


![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
